molecular formula C13H10ClN3OS B10882814 N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide

N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B10882814
M. Wt: 291.76 g/mol
InChI Key: FHNAQXUWFQFZLM-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Thiourea compounds are known for their diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-chloroaniline with 3-pyridinecarboxylic acid chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiourea derivatives generally involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in various chemical reactions and biological studies.

    N-(2-Chlorophenyl)thiourea: Similar in structure but lacks the pyridylcarbonyl group.

    N-(3-Pyridylcarbonyl)thiourea: Similar but lacks the chlorophenyl group.

Uniqueness

N-(2-CHLOROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to the presence of both the chlorophenyl and pyridylcarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3OS/c14-10-5-1-2-6-11(10)16-13(19)17-12(18)9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19)

InChI Key

FHNAQXUWFQFZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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